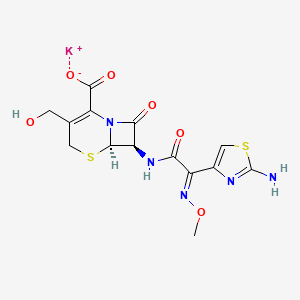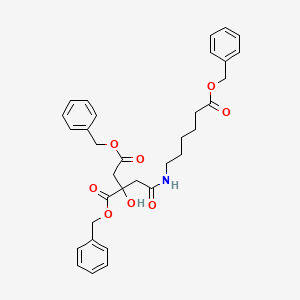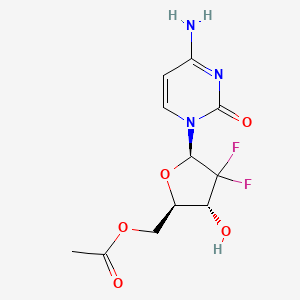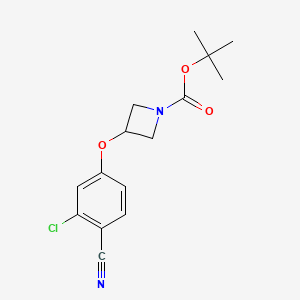
Tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H17ClN2O3 and a molecular weight of 308.76 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a phenoxy group substituted with chlorine and a cyano group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as tert-butyl chloroformate, azetidine, and 3-chloro-4-cyanophenol . Industrial production methods focus on optimizing yield and purity while minimizing by-products and environmental impact .
Analyse Chemischer Reaktionen
Tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenoxy group
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and the phenoxy group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate: This compound has a similar tert-butyl ester group but differs in the ring structure and substituents.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Another similar compound with a tert-butyl ester group and a piperidine ring.
1-Boc-3-piperidone: This compound also contains a tert-butyl ester group but has a different core structure.
Eigenschaften
Molekularformel |
C15H17ClN2O3 |
|---|---|
Molekulargewicht |
308.76 g/mol |
IUPAC-Name |
tert-butyl 3-(3-chloro-4-cyanophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H17ClN2O3/c1-15(2,3)21-14(19)18-8-12(9-18)20-11-5-4-10(7-17)13(16)6-11/h4-6,12H,8-9H2,1-3H3 |
InChI-Schlüssel |
GIBIGUFRFDYWMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


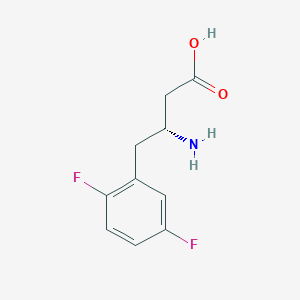
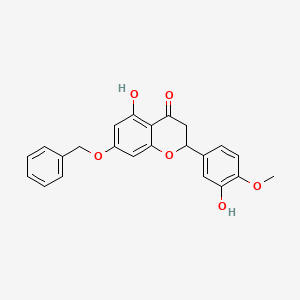
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)

![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
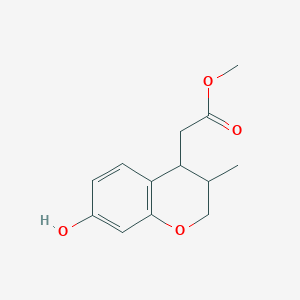


![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)

